molecular formula C10H11NO2S B14818046 4-Cyclopropoxy-5-(methylthio)nicotinaldehyde

4-Cyclopropoxy-5-(methylthio)nicotinaldehyde

Cat. No.: B14818046
M. Wt: 209.27 g/mol
InChI Key: MMLPPYDMTUVLDV-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbaldehyde: is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a methylsulfanyl group at the 5-position, and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

    Introduction of Substituents: The cyclopropoxy and methylsulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the cyclopropoxy group can be added using cyclopropyl alcohol and a suitable leaving group, while the methylsulfanyl group can be introduced using methylthiol and a suitable electrophile.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyridine derivative with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of 4-cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of heterocyclic compounds and other functionalized pyridines.

Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure could be explored for biological activity, including antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of 4-cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbaldehyde depends on its specific application and the target molecule or pathway

    Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

    Electrostatic Interactions: The pyridine ring can participate in electrostatic interactions with charged residues in biological targets.

    Hydrophobic Interactions: The cyclopropoxy and methylsulfanyl groups can engage in hydrophobic interactions with nonpolar regions of proteins or membranes.

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-5-(methylsulfanyl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-cyclopropyloxy-5-methylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H11NO2S/c1-14-9-5-11-4-7(6-12)10(9)13-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

MMLPPYDMTUVLDV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CN=C1)C=O)OC2CC2

Origin of Product

United States

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